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Compound of Interest

Compound Name: 2-Bromocinnamic acid

CAS No.: 7345-79-1

Cat. No.: B3021670

Get Quote

2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, serves as a valuable

building block in organic synthesis, particularly in the development of pharmaceuticals and fine

chemicals.[1][2] Its utility stems from the unique electronic and steric properties imparted by the

bromine substituent at the ortho position of the phenyl ring, combined with the reactivity of the

acrylic acid moiety.[2] Accurate and unambiguous structural confirmation is paramount to

ensure the desired reactivity and biological activity in downstream applications. This guide

details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) to provide a complete analytical portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the chemical environment of individual atoms. For 2-Bromocinnamic acid,

both ¹H and ¹³C NMR are indispensable.
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The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is frequently

used for cinnamic acids due to its excellent solvating power for carboxylic acids and its

chemical shift, which does not interfere with the key signals of the analyte.[1][3][4] The

selection of a high-field spectrometer (e.g., 300 or 400 MHz) is recommended to achieve better

signal dispersion, which is particularly important for resolving the complex multiplets in the

aromatic region.[3][4]

¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a proton census of the molecule. The key is to understand how

the electron-withdrawing bromine atom and the conjugated system influence the chemical

shifts.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad

singlet far downfield, typically in the 10-13 ppm range, due to hydrogen bonding.[5]

Vinyl Protons (-CH=CH-): These two protons appear as distinct doublets. The proton β to the

carbonyl group (closer to the phenyl ring) is typically found further downfield than the α

proton. A crucial diagnostic feature is their coupling constant (J). A large coupling constant of

approximately 15-16 Hz is definitive proof of a trans (E) configuration of the double bond.[5]

Aromatic Protons (C₆H₄): The four protons on the substituted benzene ring present a

complex splitting pattern. The ortho-bromo substituent disrupts the symmetry seen in

unsubstituted cinnamic acid, leading to distinct signals for each proton.[5][6] These typically

appear as a multiplet in the 7.3-7.8 ppm region.

Table 1: Representative ¹H NMR Data for 2-Bromocinnamic acid in DMSO-d6[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.guidechem.com/dictionary/en/7345-79-1.html
https://www.chemicalbook.com/SpectrumEN_7345-79-1_1HNMR.htm
https://www.rsc.org/suppdata/gc/c2/c2gc36203a/c2gc36203a.pdf
https://www.chemicalbook.com/SpectrumEN_7345-79-1_1HNMR.htm
https://www.rsc.org/suppdata/gc/c2/c2gc36203a/c2gc36203a.pdf
https://askfilo.com/user-question-answers-smart-solutions/interpretation-of-the-h1-nmr-spectrum-of-cinnamic-acid-3338393135323038
https://askfilo.com/user-question-answers-smart-solutions/interpretation-of-the-h1-nmr-spectrum-of-cinnamic-acid-3338393135323038
https://askfilo.com/user-question-answers-smart-solutions/interpretation-of-the-h1-nmr-spectrum-of-cinnamic-acid-3338393135323038
https://www.reddit.com/r/chemhelp/comments/oev2x2/can_someone_explain_the_peaks_of_cinnamic_acid_in/
https://www.benchchem.com/product/b3021670/docs?utm_src=pdf-body#introduction-the-analytical-imperative-for-2-bromocinnamic-acid
https://www.guidechem.com/dictionary/en/7345-79-1.html
https://www.chemicalbook.com/SpectrumEN_7345-79-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021670?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~12.5 Broad Singlet - 1H -COOH

~7.8 Doublet ~16.0 1H β-Vinyl H

~7.7 Multiplet - 2H Aromatic H

~7.4 Multiplet - 2H Aromatic H

~6.6 Doublet ~16.0 1H α-Vinyl H

¹³C NMR Spectrum Analysis
¹³C NMR spectroscopy complements the proton data by mapping the carbon framework.

Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears around 167-173

ppm.[7]

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the bromine (C-Br)

is identifiable, as are the other five aromatic carbons. The ipso-carbon (attached to the vinyl

group) is often weak.[4]

Vinyl Carbons: The two vinyl carbons are found between ~120 and 145 ppm. The β-carbon

is typically more deshielded than the α-carbon due to resonance with the carbonyl group.

Table 2: Representative ¹³C NMR Data for 2-Bromocinnamic acid in DMSO-d6[1][4]
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Chemical Shift (δ) ppm Assignment

~167.8 C=O (Carboxylic Acid)

~142.5 β-Vinyl C-H

~134.3 Aromatic C

~132.1 Aromatic C-H

~130.5 Aromatic C-H

~128.7 Aromatic C-H

~128.2 Aromatic C-H

~122.8 Aromatic C-Br

~120.2 α-Vinyl C-H

Infrared (IR) Spectroscopy: Identifying Functional
Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups

present in a molecule by measuring the absorption of infrared radiation, which excites

molecular vibrations.

Causality Behind Experimental Choices
The sample can be prepared as a KBr (potassium bromide) disk or analyzed using an

Attenuated Total Reflectance (ATR) accessory.[8] KBr provides a classic transmission

spectrum, while ATR is often faster and requires minimal sample preparation. The choice

depends on available equipment and desired sample throughput.

Interpretation of Key Vibrational Modes
The IR spectrum of 2-Bromocinnamic acid is characterized by several key absorption bands

that confirm its structure.
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O-H Stretch: A very broad absorption band is observed from ~2500 to 3300 cm⁻¹, which is

characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[9]

[10]

C=O Stretch: A strong, sharp absorption appears around 1680-1700 cm⁻¹. This frequency is

indicative of a carbonyl group in a carboxylic acid that is conjugated with both a double bond

and an aromatic ring, which lowers the frequency from a non-conjugated acid.[9][11]

C=C Stretch: Two distinct C=C stretching vibrations are present. The alkene C=C stretch

appears around 1620-1630 cm⁻¹, and the aromatic ring C=C stretches are typically seen

near 1580 and 1500 cm⁻¹.[9]

C-H Bends: Out-of-plane C-H bending for the trans-disubstituted alkene gives a strong band

around 980 cm⁻¹. Bending vibrations for the ortho-disubstituted benzene ring also appear in

the fingerprint region (below 1500 cm⁻¹).[9]

Table 3: Key IR Absorption Bands for 2-Bromocinnamic acid[8][9][12]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

2500-3300 Broad, Strong
O-H Stretch (Carboxylic Acid

Dimer)

~1685 Strong
C=O Stretch (Conjugated

Carboxylic Acid)

~1625 Medium C=C Stretch (Alkene)

~1580, ~1500 Medium C=C Stretch (Aromatic Ring)

~980 Strong
=C-H Bend (trans-Alkene, out-

of-plane)

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information

through the analysis of fragmentation patterns.
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Causality Behind Experimental Choices
Electron Impact (EI) is a common ionization technique for this type of molecule. It provides a

distinct molecular ion peak and rich fragmentation data that acts as a molecular fingerprint. The

key insight for any bromo-compound is to anticipate the isotopic signature of bromine.

Molecular Ion and Isotopic Pattern
The molecular formula of 2-Bromocinnamic acid is C₉H₇BrO₂. Bromine has two stable

isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, the mass spectrum

will exhibit a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing

fragments. These peaks will be separated by 2 m/z units and have nearly equal intensity. The

monoisotopic mass is approximately 225.96 g/mol .[8]

Fragmentation Analysis
Under EI conditions, the molecular ion of 2-Bromocinnamic acid undergoes fragmentation,

providing structural clues.

Loss of Bromine: The C-Br bond is relatively weak. The loss of the bromine radical (·Br) from

the molecular ion is a dominant fragmentation pathway for ortho-substituted halocinnamic

acids. This gives rise to a significant peak at m/z 147 ([M-Br]⁺).

Loss of Hydroxyl Radical: Cleavage of the O-H bond can occur, leading to a peak at m/z

209/211 ([M-OH]⁺).[13][14]

Loss of Carboxyl Group: Decarboxylation can occur via the loss of a ·COOH radical,

resulting in a peak at m/z 181/183 ([M-COOH]⁺).[13]

The base peak in the GC-MS data from PubChem is listed as m/z 147, strongly supporting the

loss of bromine as the primary fragmentation event.[8]

Integrated Spectroscopic Workflow
A robust analytical conclusion is drawn not from a single technique, but from the confluence of

all data. The workflow below illustrates this integrated approach.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Confirmation

2-Bromocinnamic Acid Sample

NMR (¹H, ¹³C)
Solvent: DMSO-d6

FTIR
(KBr or ATR)

Mass Spec
(EI)

Connectivity & Stereochemistry
(J-coupling for trans)

Functional Group ID
(-COOH, C=C, C=O)

Molecular Weight & Formula
(M+ peak, Br isotope pattern)

Fragmentation Pattern

Structure Verified

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic characterization of 2-Bromocinnamic acid.

Experimental Protocols
The following protocols provide a standardized approach for acquiring high-quality

spectroscopic data for 2-Bromocinnamic acid.

Protocol 1: NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 2-Bromocinnamic acid directly into a

clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6)

to the NMR tube.
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Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief

period in an ultrasonic bath may aid dissolution.

Data Acquisition: Insert the sample into the NMR spectrometer.[15] Acquire a ¹H spectrum,

followed by a ¹³C spectrum. Standard acquisition parameters for organic molecules are

typically sufficient.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of

DMSO-d6 (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).[4]

Protocol 2: FTIR Spectroscopy (ATR Method)
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background

spectrum of the empty ATR unit. This is crucial for removing atmospheric (CO₂, H₂O) and

instrument-related absorptions.

Sample Application: Place a small amount (a few milligrams) of solid 2-Bromocinnamic
acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the

sample and the crystal. Consistent pressure is key to reproducible results.

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum should be displayed in terms of absorbance or

transmittance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.

Protocol 3: Mass Spectrometry (GC-MS with EI)
Sample Preparation: Prepare a dilute solution of 2-Bromocinnamic acid (~1 mg/mL) in a

volatile organic solvent such as methanol or ethyl acetate.

Instrument Setup: Use a gas chromatograph equipped with a standard capillary column

(e.g., DB-5ms) coupled to a mass spectrometer. Set an appropriate temperature program for

the GC oven to ensure the compound elutes as a sharp peak.
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Injection: Inject 1 µL of the prepared solution into the GC inlet.

Ionization & Analysis: As the compound elutes from the GC column, it enters the MS source

where it is ionized by electron impact (typically at 70 eV). The mass analyzer (e.g., a

quadrupole) scans a range of m/z values (e.g., 40-400 amu).

Data Interpretation: Analyze the mass spectrum corresponding to the GC peak of 2-
Bromocinnamic acid. Identify the molecular ion peak (M⁺) and its M+2 isotope peak.

Propose structures for the major fragment ions.

Molecular Ion [M]⁺˙
m/z 226/228

[M - Br]⁺
m/z 147

- Br•

[M - OH]⁺
m/z 209/211

- OH•

[M - COOH]⁺
m/z 181/183

- COOH•

[C₇H₇]⁺
m/z 91

- C₂H₂O₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing
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